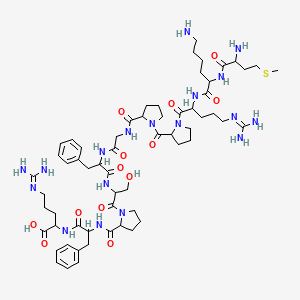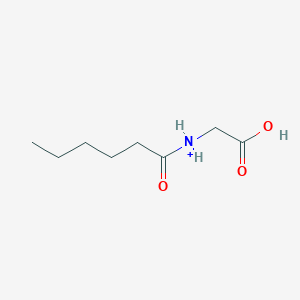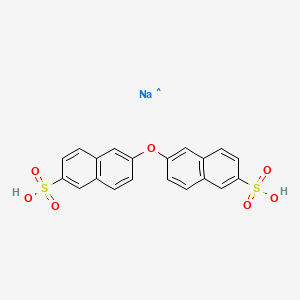
3-Fluoro-4-iodo-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-iodo-N-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom at the third position, an iodine atom at the fourth position, and a methyl group attached to the nitrogen atom of the aniline structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodo-N-methylaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by nucleophilic substitution reactions. For instance, starting with 4-iodoaniline, a fluorination reaction can be carried out using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.
化学反应分析
Types of Reactions: 3-Fluoro-4-iodo-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed to replace the iodine atom with other nucleophiles like cyanide, thiol, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst (H2/Pd)
Substitution: Sodium cyanide (NaCN), thiourea (NH2CSNH2), ammonia (NH3)
Major Products Formed:
- Quinones, nitroso derivatives, amine derivatives, and substituted anilines.
科学研究应用
3-Fluoro-4-iodo-N-methylaniline finds extensive use in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 3-Fluoro-4-iodo-N-methylaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity, influencing its pharmacokinetic and pharmacodynamic properties.
Similar Compounds:
3-Fluoro-4-methylaniline: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
4-Iodoaniline: Contains an iodine atom but lacks the fluorine and methyl groups, leading to distinct chemical behavior.
3-Iodo-4-methylaniline: Similar structure but lacks the fluorine atom, affecting its chemical properties and uses.
Uniqueness: this compound stands out due to the combined presence of fluorine, iodine, and methyl groups, which impart unique electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.
属性
分子式 |
C7H7FIN |
|---|---|
分子量 |
251.04 g/mol |
IUPAC 名称 |
3-fluoro-4-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7FIN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 |
InChI 键 |
KOVCGAQLFJQQJG-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=C(C=C1)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(5,19-Dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl)oxy]-4-methoxy-2-methyloxan-3-ol](/img/no-structure.png)
![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)


![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)

